molecular formula C18H18N10O2 B10909824 1-ethyl-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B10909824
M. Wt: 406.4 g/mol
InChI Key: BQARGTPQQINQNC-UHFFFAOYSA-N
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Description

1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

The synthesis of 1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrazole and tetrazole structures, followed by their functionalization and coupling.

    Synthesis of Pyrazole Core: The pyrazole core can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Synthesis of Tetrazole Core: The tetrazole ring is often formed by the reaction of nitriles with azides in the presence of a catalyst such as zinc chloride.

    Coupling and Functionalization: The pyrazole and tetrazole cores are then coupled using appropriate linkers and reagents, such as carbodiimides for amide bond formation. The final product is obtained after purification steps like recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation.

Scientific Research Applications

1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Chemistry: The compound’s reactivity and stability are leveraged in the synthesis of complex molecules and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared to other heterocyclic compounds with similar structures, such as:

    1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound shares the pyrazole and tetrazole cores but differs in the substituents attached to these rings.

    1-ETHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE: Similar in structure but with variations in the linker or functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C18H18N10O2

Molecular Weight

406.4 g/mol

IUPAC Name

1-ethyl-4-[[1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carbonyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N10O2/c1-2-26-10-14(15(23-26)16(19)29)20-18(30)13-8-9-27(22-13)11-28-24-17(21-25-28)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,19,29)(H,20,30)

InChI Key

BQARGTPQQINQNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=NN(C=C2)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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